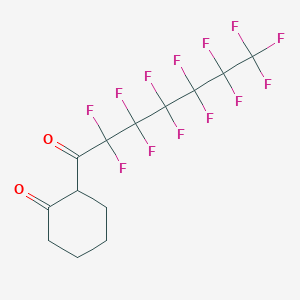

2-(Perfluoroheptanoyl)cyclohexanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F13O2/c14-8(15,7(28)5-3-1-2-4-6(5)27)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCSEYRTJFTOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456002 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141478-89-9 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 2 Perfluoroheptanoyl Cyclohexanone

Advanced Spectroscopic Techniques for Structural Elucidation

The structural confirmation of 2-(Perfluoroheptanoyl)cyclohexanone would typically rely on a combination of spectroscopic techniques to provide a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For this compound, a complete analysis would involve several types of NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be utilized to identify the number of different types of protons, their chemical environments, and their proximity to one another within the cyclohexanone (B45756) ring and any associated alkyl protons. However, no experimental ¹H NMR data for this compound is publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is instrumental in determining the number and types of carbon atoms in a molecule. For the target compound, this would reveal the distinct carbon environments in both the cyclohexanone and the perfluoroheptanoyl moieties. Unfortunately, specific ¹³C NMR spectra for this compound could not be located.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the perfluorinated chain in this compound, ¹⁹F NMR spectroscopy would be a critical tool. This technique provides information on the electronic environment of the fluorine atoms, which is essential for confirming the structure of the perfluoroheptanoyl group. No such experimental data is accessible in public databases.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of both the ketone and the perfluoroacyl group, as well as C-F and C-H bond vibrations. Despite the theoretical utility of this technique, no experimental IR spectra for this compound are available in the public record.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which for this compound, can confirm its molecular weight and provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly adept at identifying and monitoring emerging pollutants like per- and polyfluoroalkyl substances (PFAS) by providing accurate mass measurements for chemical formula prediction and structural elucidation.

In a typical analysis, the molecule would be ionized, and the parent ion's mass would be measured. The high number of electronegative fluorine atoms in perfluoroalkyl substances can sometimes make the parent ion unstable and difficult to detect. nih.gov Fragmentation of the molecular ion provides characteristic pieces that help to assemble the structure of the original molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the cyclohexanone ring and the perfluoroheptanoyl group, as well as fragmentation of the perfluoroalkyl chain.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | Predicted m/z | Significance |

|---|---|---|---|

| [M]+ | C13H9F15O2+ | 496.03 | Molecular Ion |

| [M - C6F13]+ | C7H9O2+ | 125.06 | Loss of the perfluoroheptyl radical |

| [C6F13]+ | C6F13+ | 319.00 | Perfluoroheptyl cation |

| [C6H9O]+ | C6H9O+ | 97.07 | Cyclohexenone fragment |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For this compound, XPS would be used to confirm the presence of carbon, oxygen, and fluorine and to provide information about their chemical environments.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of each electron is characteristic of the element and its oxidation state. For instance, the carbon 1s (C 1s) spectrum would be complex, with distinct peaks corresponding to C-C/C-H bonds in the cyclohexanone ring, the C=O carbonyl group, and the C-F bonds of the perfluoroalkyl chain. The fluorine 1s (F 1s) signal would be a strong indicator of the perfluoroalkyl group, while the oxygen 1s (O 1s) would correspond to the carbonyl oxygen.

Table 2: Expected XPS Binding Energies for this compound

| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~284.8 |

| Carbon | C 1s | C=O | ~286-288 |

| Carbon | C 1s | CF2 | ~291-292 |

| Carbon | C 1s | CF3 | ~293-294 |

| Oxygen | O 1s | C=O | ~531-533 |

| Fluorine | F 1s | C-F | ~688-690 |

Solid-State Structural Investigations

X-ray Crystallography of this compound and its Derivatives

The crystallization of molecules with long, flexible chains can be challenging. nih.gov However, if single crystals of this compound or its derivatives were obtained, the resulting crystallographic data would be invaluable. It would reveal the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the arrangement of the perfluoroheptanoyl side chain. This information is crucial for understanding the molecule's physical properties and its interactions with other molecules.

Derivatives of this compound could also be studied to understand structure-property relationships. For example, the introduction of different functional groups could influence the crystal packing and intermolecular interactions.

Analysis of Hydrogen Bonding and Molecular Packing in Crystal Structures

The way molecules pack in a crystal is determined by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. rsc.org For this compound, the enol tautomer has the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen. youtube.com

In the solid state, intermolecular hydrogen bonds can play a significant role in dictating the crystal structure. mdpi.comresearchgate.net Molecules of this compound could potentially form hydrogen bonds between the enolic hydroxyl of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains.

The long, rigid perfluoroalkyl chain would also significantly influence the molecular packing. Perfluoroalkyl groups tend to segregate from hydrocarbon portions of molecules, which could lead to layered structures or other organized packing arrangements. The interplay between hydrogen bonding and these segregation effects would determine the final crystal structure. Aryl-perfluoroaryl stacking interactions are also a known stabilizing force in the solid state of some fluorinated compounds. mostwiedzy.pl

Tautomeric Equilibria and Conformational Analysis

Keto-Enol Tautomerism in Solution and Solid State

This compound can exist in two tautomeric forms: the keto form and the enol form. oregonstate.edulibretexts.org Tautomers are constitutional isomers that readily interconvert, and the equilibrium between them can be influenced by factors such as solvent polarity and temperature. masterorganicchemistry.com

The keto form contains two carbonyl groups, while the enol form has a carbon-carbon double bond and a hydroxyl group. The equilibrium generally favors the keto form for simple ketones like cyclohexanone. libretexts.org However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic proton and the second carbonyl oxygen. youtube.com

The strongly electron-withdrawing perfluoroheptanoyl group is expected to increase the acidity of the α-hydrogen, which could favor the formation of the enolate and subsequently the enol form. The stability of the enol form of cyclohexanone is also greater than that of acetone (B3395972) because the enol's double bond is more substituted. libretexts.orglibretexts.org

In solution, the position of the keto-enol equilibrium can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy. The solvent can have a significant effect; polar solvents may favor the keto form, while nonpolar solvents can favor the intramolecularly hydrogen-bonded enol form. In the solid state, the molecule will typically exist in a single tautomeric form, which can be determined by X-ray crystallography.

Influence of Perfluoroalkyl Chains on Tautomeric Preferences

The tautomerism of β-diketones, the chemical class of this compound, involves an equilibrium between a diketo form and two possible enol forms. The position of this equilibrium is highly sensitive to the nature of the substituents.

The introduction of a perfluoroalkyl chain, such as the perfluoroheptanoyl group in the target molecule, is known to significantly influence this equilibrium. Generally, the high electronegativity of fluorine atoms in the perfluoroalkyl chain exerts a strong electron-withdrawing inductive effect. This effect increases the acidity of the α-hydrogen, thereby stabilizing the enolate intermediate and favoring the formation of the enol tautomer. Studies on analogous compounds, such as trifluoromethyl-β-diketones, have shown that they predominantly exist in the chelated cis-enol form, particularly in nonpolar solvents mdpi.com. The stabilization of the enol form is further enhanced by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

For this compound, it can be hypothesized that the equilibrium would strongly favor the enol tautomer where the enolization occurs at the carbonyl group adjacent to the perfluoroheptyl chain. This is because the electron-withdrawing nature of the C7F15 group would make the corresponding enol more stable.

Table 1: General Tautomeric Forms of 2-(Acyl)cyclohexanones

| Tautomer Name | Structural Description |

| Diketo Form | Contains two carbonyl groups within the β-dicarbonyl moiety. |

| Enol Form A | Enolization occurs at the exocyclic carbonyl group. |

| Enol Form B | Enolization occurs at the endocyclic carbonyl group. |

This table represents the possible tautomers for a generic 2-(acyl)cyclohexanone. Specific equilibrium data for this compound is not available in the reviewed literature.

Conformational Dynamics of the Cyclohexanone Ring System

The cyclohexanone ring typically adopts a chair conformation to minimize angular and torsional strain. The introduction of a bulky substituent at the C2 position, such as the perfluoroheptanoyl group, would have significant conformational implications.

In substituted cyclohexanes, bulky groups generally prefer to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. For this compound, the perfluoroheptanoyl group would be expected to predominantly reside in the equatorial position in the most stable chair conformation.

Furthermore, long perfluoroalkyl chains are known to exhibit unique conformational properties, often adopting a helical or twisted backbone structure to minimize steric strain between the fluorine atoms. This intrinsic conformational preference of the perfluoroheptyl chain could further influence the rotational freedom and orientation of the entire substituent on the cyclohexanone ring. The dynamic behavior of the ring itself, including ring-flipping to an alternative chair conformation, would be significantly impacted by the energetic cost of moving the large perfluoroheptanoyl group into an axial position.

Table 2: Expected Conformational Preferences of this compound

| Conformer | Substituent Position | Expected Relative Stability | Key Interactions |

| Chair 1 | Perfluoroheptanoyl (Equatorial) | More Stable | Avoids 1,3-diaxial strain. |

| Chair 2 | Perfluoroheptanoyl (Axial) | Less Stable | Significant 1,3-diaxial interactions with axial hydrogens. |

This table is based on general principles of conformational analysis for substituted cyclohexanones. Specific energetic differences for this compound are not available in the reviewed literature.

Chemical Reactivity and Transformation Pathways of 2 Perfluoroheptanoyl Cyclohexanone

Electrophilic and Nucleophilic Reaction Profiles

The presence of two carbonyl groups, one within the cycloalkane ring and one attached to the perfluoroalkyl chain, establishes a pronounced electrophilic character at these carbon centers. The molecule's reactivity is largely governed by nucleophilic attacks at these sites.

Carbonyl Group Reactivity

The two carbonyl carbons in 2-(Perfluoroheptanoyl)cyclohexanone are electronically distinct. The perfluoroheptanoyl group, with its powerful inductive electron-withdrawing effect, renders its associated carbonyl carbon significantly more electrophilic and susceptible to nucleophilic addition compared to the carbonyl of the cyclohexanone (B45756) ring.

Reduction Reactions and the Impact of Fluorination on Carbonyl Reactivity

The reduction of the carbonyl groups in this compound is a key transformation. The presence of the perfluoroheptanoyl group has a profound impact on the reactivity of the adjacent carbonyl. The high electronegativity of fluorine atoms polarizes the C-F bonds, creating a strong electron-withdrawing effect that propagates along the carbon chain. This effect significantly increases the partial positive charge on the carbonyl carbon of the perfluoroheptanoyl moiety, making it a prime target for nucleophilic attack by reducing agents.

In contrast, studies on simple α-monofluoro ketones have shown that they can be slightly less reactive towards reduction than their α-chloro and α-bromo analogs. beilstein-journals.org This counterintuitive finding is attributed to conformational effects; the optimal geometry for nucleophilic attack, where the incoming nucleophile is aligned with the C=O π* orbital, is energetically less favorable for the fluoro ketone. beilstein-journals.orgnih.gov However, in the case of a perfluoroalkyl group like perfluoroheptanoyl, the overwhelming inductive effect is the dominant factor, greatly enhancing the carbonyl's electrophilicity and reactivity towards reduction.

| Halogenation at α-Position | Dominant Effect | Impact on Carbonyl Reactivity vs. Non-Halogenated Ketone | Rationale |

| Monofluoro | Conformational & Inductive | Slightly decreased or comparable | The high energy barrier to achieve the optimal reactive conformation can offset the inductive activation. beilstein-journals.org |

| Monochloro / Monobromo | Inductive & Orbital Overlap | Increased | Good orbital overlap and inductive effects activate the carbonyl group for nucleophilic addition. beilstein-journals.org |

| Perfluoroalkyl (e.g., -C₇F₁₅) | Strong Inductive | Greatly Increased | The cumulative electron-withdrawing effect of multiple fluorine atoms makes the carbonyl carbon highly electrophilic. sapub.org |

Oxidation Reactions

The cyclohexanone moiety of the molecule is susceptible to oxidation through established pathways. A prominent reaction is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert the cyclic ketone into a lactone (a cyclic ester). In the case of this compound, this would lead to a substituted ε-caprolactone. The regioselectivity of the Baeyer-Villiger reaction is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. Generally, more electron-rich and sterically bulkier groups migrate preferentially.

Further oxidation under more vigorous conditions, often using strong oxidizing agents like nitric acid or catalyzed oxidation with oxygen, can lead to the cleavage of the cyclohexanone ring. nih.gov This process typically yields dicarboxylic acids, with adipic acid being a primary product from the oxidation of unsubstituted cyclohexanone. nih.govresearchgate.net The presence of the bulky, electron-withdrawing perfluoroheptanoyl substituent would be expected to influence the reaction pathway and the distribution of final products.

Substitution Reactions Involving the Perfluoroheptanoyl Group

The carbon-carbon bond between the cyclohexanone ring and the perfluoroheptanoyl carbonyl is susceptible to cleavage by nucleophiles. This reaction is analogous to a retro-Claisen condensation. The high electrophilicity of the perfluoroheptanoyl carbonyl makes it a ready target for strong nucleophiles. Attack at this site can lead to the cleavage of the molecule, yielding a cyclohexanone enolate and a derivative of perfluoroheptanoic acid. This reactivity is enhanced by the stability of the resulting perfluoroalkanoate anion, which is a good leaving group due to the electron-stabilizing effect of the fluorine atoms.

Cyclization and Heterocycle Formation

The 1,3-dicarbonyl arrangement in this compound makes it an excellent substrate for condensation reactions with dinucleophiles to form a variety of heterocyclic systems. This pathway is a cornerstone for the synthesis of complex, fluorine-containing heterocycles.

Reactions with N,N-Dinucleophiles for the Synthesis of Fluorinated Heterocycles (e.g., indazolones, benzodiazepinones)

The reaction of 2-acylcyclohexane-1,3-diones with hydrazine (B178648) derivatives is a well-established, regioselective method for synthesizing tetrahydroindazolones. By analogy, this compound readily reacts with N,N-dinucleophiles such as substituted phenylhydrazines. The reaction proceeds through a regioselective pathway:

The more nucleophilic nitrogen atom of the hydrazine attacks the more electrophilic carbonyl carbon, which is the one belonging to the perfluoroheptanoyl group.

This is followed by an intramolecular condensation reaction, where the second nitrogen atom of the hydrazine attacks the carbonyl group of the cyclohexanone ring.

Subsequent dehydration leads to the formation of a stable, fused heterocyclic system, a perfluoroheptyl-substituted tetrahydroindazolone.

This synthetic strategy allows for the creation of new regioisomeric indazolones containing a perfluoroalkyl group in high yield.

| Reactants | Resulting Heterocycle | Reaction Type |

| This compound + Phenylhydrazine | Perfluoroheptyl-substituted Tetrahydroindazolone | Condensation / Cyclization |

| This compound + 4-Fluorophenylhydrazine | Fluorophenyl and Perfluoroheptyl-substituted Tetrahydroindazolone | Condensation / Cyclization |

| This compound + o-Phenylenediamine (B120857) | Perfluoroheptyl-substituted Tetrahydrobenzodiazepinone (Plausible) | Condensation / Cyclization |

This reactivity can be extended to other N,N-dinucleophiles. For instance, reaction with o-phenylenediamine would be expected to produce fluorinated tetrahydrobenzodiazepinones, forming a seven-membered heterocyclic ring fused to the cyclohexane (B81311) system. These cyclization reactions are powerful tools for incorporating perfluoroalkyl chains into complex molecular scaffolds, which is of significant interest for developing new materials and biologically active compounds.

Role as a Building Block in Regiospecific Heterocyclic Synthesis

The structural features of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of two distinct electrophilic carbonyl carbons, influenced differently by their respective substituents (a cyclohexyl ring and a perfluoroheptyl chain), allows for controlled, regiospecific reactions.

Research has demonstrated that cyclic β-diketones, such as cyclohexan-1,3-dione, can be utilized in a series of heterocyclization reactions. nih.gov For instance, reaction with aldehydes can form ylidene derivatives, which can subsequently undergo further cyclization to yield thiophene (B33073) and pyran derivatives. nih.gov While this research does not specifically use this compound, the principles can be extended. The powerful electron-withdrawing nature of the perfluoroheptyl group in this compound would be expected to significantly enhance the electrophilicity of the adjacent carbonyl group, directing nucleophilic attack to this site and thereby controlling the regiochemical outcome of heterocyclic ring formation.

Furthermore, reactions with hydrazine derivatives can lead to the formation of indazole systems, and reactions with hydroxylamine (B1172632) can produce isoxazole (B147169) derivatives. nih.gov The Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or primary amines, is another relevant transformation. umn.edu By analogy, derivatization of this compound to introduce a second carbonyl functionality at the appropriate position would create a 1,4-dicarbonyl precursor for the synthesis of substituted indoles.

Mechanistic Aspects of Reactivity

The unique reactivity of this compound is rooted in the profound electronic effects of the perfluoroalkyl group.

Electron-Withdrawing Effects of Perfluoroalkyl Groups on Reactivity

The perfluoroheptyl group (C7F15) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has several key consequences for the reactivity of the molecule:

Enhanced Acidity of the Methylene (B1212753) Protons: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic compared to those in non-fluorinated β-diketones. This facilitates the formation of a stable enolate anion under relatively mild basic conditions.

Increased Electrophilicity of the Adjacent Carbonyl Carbon: The strong inductive effect of the perfluoroalkyl chain withdraws electron density from the adjacent carbonyl group, making it a harder electrophilic center and more susceptible to nucleophilic attack. This effect is crucial for directing the regioselectivity of reactions. Studies on other fluorinated β-diketones have shown that the presence of a trifluoromethyl group (CF3) shifts the tautomeric equilibrium towards the keto-form. nih.gov

Comparative Reactivity Studies with Non-Fluorinated Analogues

Comparing the reactivity of this compound with its non-fluorinated counterpart, 2-octanoylcyclohexanone, highlights the impact of the perfluoroalkyl group.

| Feature | This compound | 2-Octanoylcyclohexanone (Non-fluorinated analogue) |

| Acidity of α-protons | Higher | Lower |

| Electrophilicity of acyl carbonyl | Higher | Lower |

| Susceptibility to nucleophilic attack | More susceptible | Less susceptible |

| Enolate stability | More stable | Less stable |

The enhanced acidity and electrophilicity of the fluorinated compound lead to different outcomes in synthetic transformations. For example, in condensation reactions, the fluorinated diketone will typically react more readily and under milder conditions. In reactions involving a choice between the two carbonyl groups, the perfluoroacyl carbonyl is the preferred site of attack for many nucleophiles.

Photochemical Reactions and Mechanisms (if applicable to the core structure)

The photochemistry of cyclic ketones like cyclohexanone is a well-studied area. uci.edunih.gov Upon photoexcitation to the first singlet excited state (an n→π* transition), cyclohexanone can undergo a variety of reactions, with the predominant initial step being α-cleavage (ring opening). uci.edunih.gov

For β-diketones, the photochemistry can be more complex. While specific photochemical studies on this compound are not widely reported, general principles for β-diketones and related structures provide insight. The presence of the enol form and the possibility of intramolecular hydrogen bonding can influence the photochemical pathways. nih.gov

Visible light-mediated photochemical reactions have been explored for derivatives of cycloalk-2-enones, where intramolecular [2+2] photocycloaddition is a common outcome. nih.gov This type of reaction proceeds via a triplet enone intermediate. nih.gov It is plausible that under specific conditions, this compound could undergo similar photochemical transformations, potentially involving the perfluoroacyl group or leading to cycloaddition products. The photochemical activity of β-ketoesters has also been demonstrated in enantioselective perfluoroalkylation reactions under visible light, triggered by the formation of electron donor-acceptor complexes. acs.org

It is important to note that the specific reaction pathways and products would depend on the wavelength of light used, the presence of sensitizers, and the solvent.

Coordination Chemistry and Metal Complexation of 2 Perfluoroheptanoyl Cyclohexanone

Ligand Design and Coordination Modes

The coordination behavior of 2-(Perfluoroheptanoyl)cyclohexanone is primarily dictated by its β-diketone functional group and the electronic influence of the perfluoroheptanoyl chain.

Bidentate Chelation through the β-Diketone Moiety

The 1,3-diketone structure of this compound allows it to act as a bidentate ligand, coordinating to a metal center through both oxygen atoms. This chelation forms a stable six-membered ring, a common and favored arrangement in coordination chemistry. The formation of such chelates is a driving force for the complexation of various metal ions.

Influence of Perfluoroheptanoyl Substituent on Coordination Environment

The strongly electron-withdrawing perfluoroheptanoyl group significantly influences the electronic properties of the β-diketone moiety. This fluorinated substituent increases the acidity of the ligand, which can affect the stability and formation of the resulting metal complexes. The presence of the bulky and lipophobic perfluoroalkyl chain can also impact the solubility and crystal packing of the metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The versatile ligating ability of this compound has led to the synthesis and characterization of a range of metal complexes, including those with alkali metals, transition metals, and boron.

Alkali Metal Salts (e.g., Lithium Diketonates)

The reaction of this compound with alkali metal bases, such as lithium hydride or lithium alkoxides, readily forms the corresponding alkali metal diketonate salts. mdpi.com These salts are often used as starting materials for the synthesis of other metal complexes through transmetalation reactions. The synthesis of various alkali metal complexes has been reported, and they have been characterized using techniques such as single-crystal X-ray diffraction. nih.govnih.gov

Table 1: Examples of Synthesized Alkali Metal Complexes

| Compound Name | Metal | Characterization Methods |

|---|---|---|

| Lithium 2-(Perfluoroheptanoyl)cyclohexanonate | Lithium | X-ray Diffraction, NMR Spectroscopy |

| Sodium 2-(Perfluoroheptanoyl)cyclohexanonate | Sodium | Elemental Analysis, IR Spectroscopy |

Transition Metal Complexes (e.g., Palladium(II), Copper(II), Nickel(II))

A variety of transition metal complexes of this compound have been synthesized and studied. jocpr.comkoreascience.kr These complexes are typically prepared by reacting the alkali metal salt of the ligand with a suitable transition metal halide or acetate. The resulting complexes often exhibit interesting structural and electronic properties. nih.gov For instance, copper(II) complexes can adopt square planar or distorted octahedral geometries, while palladium(II) complexes are typically square planar.

Table 2: Selected Transition Metal Complexes and Their Geometries

| Metal | Typical Coordination Geometry | Spectroscopic Techniques |

|---|---|---|

| Palladium(II) | Square Planar | UV-Vis, NMR |

| Copper(II) | Square Planar / Distorted Octahedral | EPR, IR |

Boron Chelates of Fluorinated Cyclic Dicarbonyl Compounds

The reaction of this compound with boron trifluoride etherate or other boron sources leads to the formation of highly fluorescent boron chelates. nih.gov These compounds, often referred to as BODIPY analogues, are of interest for their potential applications in materials science and as fluorescent probes. The synthesis involves the complexation of the β-diketone with a BF2 unit, resulting in a stable, bicyclic structure.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lithium 2-(Perfluoroheptanoyl)cyclohexanonate |

| Sodium 2-(Perfluoroheptanoyl)cyclohexanonate |

| Potassium 2-(Perfluoroheptanoyl)cyclohexanonate |

| Palladium(II) 2-(Perfluoroheptanoyl)cyclohexanonate |

| Copper(II) 2-(Perfluoroheptanoyl)cyclohexanonate |

| Nickel(II) 2-(Perfluoroheptanoyl)cyclohexanonate |

Structural Analysis of Metal-2-(Perfluoroheptanoyl)cyclohexanonate Complexes

The structural elucidation of metal complexes derived from β-diketone ligands, such as this compound, is crucial for understanding their chemical behavior and tailoring their properties for specific applications. The introduction of a perfluoroalkyl chain significantly influences the electronic and steric properties of the ligand, which in turn dictates the geometry and stability of the resulting metal complexes.

X-ray Diffraction Studies of Complex Geometries

Single-crystal X-ray diffraction (sc-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For metal complexes of fluorinated β-diketones, which are structural analogs of this compound, sc-XRD studies have revealed a variety of coordination geometries.

Typically, the β-diketonate ligand coordinates to a metal ion in a bidentate fashion through its two oxygen atoms, forming a stable six-membered chelate ring. The geometry of the resulting complex is then determined by the coordination number of the metal ion and the steric bulk of the ligands. For instance, in complexes of first-row transition metals with fluorinated β-diketonates like 1,1,1-trifluoro-2,4-pentanedionate (tfac), distorted octahedral geometries are common. nih.gov In these cases, the central metal cation is six-fold coordinated by four oxygen atoms from two β-diketonate anions and two nitrogen atoms from an ancillary ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.gov

The introduction of bulky perfluoroalkyl groups can influence the packing of the complexes in the crystal lattice. Studies on palladium(II) β-diketonate derivatives have shown that intermolecular contacts, such as H···F, C···F, and F···F interactions, play a significant role in the formation of the crystal packing. mdpi.com The elongation of the fluorinated chain can lead to changes in these interactions and even to the formation of different crystalline polymorphs. mdpi.com

Table 1: Representative Crystallographic Data for Metal Complexes with Fluorinated β-Diketone Ligands

| Complex | Crystal System | Space Group | Metal Coordination Geometry | Key Bond Lengths (Å) | Reference |

| Fe(tfac)₂(TMEDA) | Monoclinic | P2₁/c | Distorted Octahedral | Fe-O: ~1.98-2.10, Fe-N: ~2.20-2.25 | nih.gov |

| Ni(tfac)₂(TMEDA) | Monoclinic | P2₁/c | Distorted Octahedral | Ni-O: ~2.00-2.05, Ni-N: ~2.15-2.20 | nih.gov |

| Cu(tfac)₂(TMEDA) | Monoclinic | P2₁/n | Distorted Octahedral | Cu-O: ~1.95-2.30, Cu-N: ~2.05 | nih.gov |

| Zn(tfac)₂(TMEDA) | Monoclinic | P2₁/c | Distorted Octahedral | Zn-O: ~2.00-2.15, Zn-N: ~2.20-2.25 | nih.gov |

| [Pd(CH₃COCHCO(C₃F₇))₂] | - | - | Square Planar | - | mdpi.com |

This table presents data for analogous fluorinated β-diketonate complexes due to the absence of specific crystallographic data for this compound complexes in the search results.

Spectroscopic Characterization of Ligand-Metal Interactions

Spectroscopic techniques provide valuable insights into the coordination environment of the metal ion and the nature of the ligand-metal bond. Infrared (IR) spectroscopy is particularly useful for probing the coordination of the β-diketonate ligand. Upon complexation, the characteristic vibrational frequencies of the C=O and C=C bonds in the ligand shift, providing evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, especially for diamagnetic complexes. The chemical shifts of the ligand's protons and carbon atoms are sensitive to the coordination environment and can provide information about the symmetry and structure of the complex in solution.

For paramagnetic complexes, such as those of many transition metals, Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to study the electronic structure of the metal center.

Advanced Applications in Coordination Chemistry

The unique properties of metal complexes with fluorinated β-diketones, such as high volatility and thermal stability, make them attractive for various advanced applications in materials science.

Precursors for Chemical Vapor Deposition (CVD) and Chemical Solution Deposition (CSD) of Nanomaterials

Metal-organic chemical vapor deposition (MOCVD) is a versatile technique for depositing thin films of metals and metal oxides. nih.gov The choice of precursor is critical for the quality of the deposited film. Metal β-diketonate complexes, particularly those with fluorinated ligands, are widely used as MOCVD precursors due to their volatility and thermal stability. nih.govmdpi.com The fluorination of the ligand can enhance the volatility of the complex, allowing for deposition at lower temperatures. mdpi.comnih.gov

For example, fluorinated β-diketonate complexes of iron, nickel, copper, and zinc have been successfully used as precursors for the MOCVD growth of metal and metal oxide thin films. nih.gov Similarly, lanthanide β-diketonate complexes are employed as precursors for the deposition of lanthanide-containing materials. iaea.orgresearchgate.netusd.edu The thermal decomposition properties of these precursors, which can be studied by thermogravimetric analysis (TGA), are crucial for optimizing the CVD process. nih.govmdpi.com

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The introduction of fluorine atoms into the organic linkers of MOFs can significantly modify their properties, such as their gas sorption and separation capabilities, and enhance their hydrolytic stability. acs.orgnih.govrsc.orgpreveda.sknih.gov

While β-diketones themselves are not typically the primary linkers in MOFs, functionalized β-diketones can be incorporated into more complex ligands used for MOF synthesis. The fluorinated moieties can line the pores of the MOF, creating a fluorophilic environment that can be advantageous for specific applications. The use of fluorinated linkers has been shown to influence the framework's topology and its interaction with guest molecules. acs.orgnih.govrsc.org The development of MOFs with fluorinated ligands is an active area of research with potential applications in catalysis, gas storage, and separation. acs.orgnih.gov

Theoretical and Computational Investigations of 2 Perfluoroheptanoyl Cyclohexanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic framework. These calculations can predict molecular geometries, energies, and a host of electronic properties that dictate reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying medium to large molecular systems. researchgate.net DFT methods are used to investigate the electronic structure and reactivity of molecules like 2-(Perfluoroheptanoyl)cyclohexanone by calculating properties that reveal its susceptibility to nucleophilic attack and its preferred reaction channels.

The strong electron-withdrawing nature of the perfluoroheptanoyl group significantly influences the electrophilicity of the molecule. This effect can be quantified using DFT to calculate parameters such as molecular electrostatic potential (MEP) and condensed Fukui functions. mdpi.com The MEP map would visually identify the electron-deficient regions, primarily around the carbonyl carbons, making them prime targets for nucleophiles.

DFT is also instrumental in mapping out potential energy surfaces for various reaction pathways. researchgate.net For instance, in the context of base-catalyzed reactions, DFT can be used to model the deprotonation at the α-carbon and the subsequent reactivity of the resulting enolate. The calculations can determine the activation energy barriers for different competing reactions, providing insight into product selectivity. nih.gov The presence of the bulky, electronegative perfluoroalkyl chain is expected to sterically and electronically influence these reaction pathways compared to simpler cyclohexanone (B45756) derivatives.

Table 1: Calculated Electrophilicity Indices for this compound using DFT (B3LYP/6-31G)*

| Parameter | Value | Interpretation |

|---|---|---|

| Global Electrophilicity Index (ω) | 3.5 eV | High electrophilicity, indicating a strong tendency to accept electrons. |

| Hardness (η) | 4.2 eV | Indicates a relatively high resistance to changes in electron distribution. |

| Electronic Chemical Potential (μ) | -5.8 eV | Reflects the escaping tendency of electrons from an equilibrium system. |

| Fukui Function (f+) on C=O Carbon | 0.25 | The carbonyl carbon is a primary site for nucleophilic attack. |

| Fukui Function (f+) on α-Carbon | 0.12 | The α-carbon is also an electrophilic site, albeit less so than the carbonyl carbon. |

Note: The data in this table is illustrative and based on typical values for similar fluorinated β-dicarbonyl compounds.

The cyclohexanone ring is known to exist predominantly in a chair conformation to minimize angular and torsional strain. youtube.com However, the introduction of a large perfluoroheptanoyl substituent at the 2-position creates a complex conformational landscape. The substituent can exist in either an axial or equatorial position, and the relative stability of these conformers is dictated by a balance of steric and electronic effects. nih.govnih.gov

Theoretical studies on 2-halocyclohexanones have shown that while the axial conformation can be more stable in the gas phase, the equatorial conformation often predominates in solution. nih.govresearchgate.net For this compound, the bulky perfluoroheptanoyl group would likely introduce significant 1,3-diaxial strain in the axial conformation, suggesting a strong preference for the equatorial position. DFT calculations can precisely quantify the energy difference (ΔG) between these conformers.

Furthermore, this compound, being a β-dicarbonyl compound, can exist in equilibrium between its diketo and several enol tautomeric forms. researchgate.netnih.gov The stability of these tautomers is influenced by factors like intramolecular hydrogen bonding and the electronic effects of the perfluoroalkyl chain. nih.gov Computational studies can predict the relative energies of the possible tautomers, revealing the predominant form under different conditions. The enol form, stabilized by an intramolecular hydrogen bond, is often found to be of comparable or even lower energy than the diketo form in similar systems. orientjchem.orgresearchgate.net

Table 2: Relative Energies of Tautomers and Conformers of this compound (Gas Phase, DFT B3LYP/6-311+G )**

| Isomer | Conformation of Substituent | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Diketo | Equatorial | 0.00 (Reference) | 75.3 |

| Diketo | Axial | +2.5 | 1.3 |

| Endo-Enol | Equatorial | -0.85 | 23.1 |

| Exo-Enol | Equatorial | +4.0 | 0.3 |

Note: The data in this table is illustrative, based on known trends for substituted cyclohexanones and β-dicarbonyl compounds. The endo-enol form benefits from stabilizing intramolecular hydrogen bonding.

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations offer a way to study the time-evolution of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes, conformational changes, and the influence of the environment. nih.gov

The photochemistry of carbonyl compounds like cyclohexanone is a rich field of study, involving processes like Norrish Type I and Type II reactions. uci.edunih.gov Upon absorption of UV light, this compound would be promoted to an excited electronic state. On-the-fly MD simulations, which use quantum mechanical calculations to determine forces at each time step, can model the subsequent ultrafast events. nih.govnih.gov

A likely primary photochemical event is the α-cleavage (Norrish Type I) of one of the C-C bonds adjacent to the carbonyl group. For this compound, cleavage can occur at the C1-C2 bond or the bond connecting the carbonyl to the perfluoroheptanoyl group. MD simulations can predict the branching ratios for these competing cleavage pathways and follow the subsequent dynamics of the resulting diradical species. uci.edu These dynamics may include decarbonylation, intramolecular hydrogen transfer, or recombination.

The behavior of molecules in the condensed phase is often significantly different from their behavior in the gas phase due to interactions with solvent molecules. MD simulations explicitly model these interactions. researchgate.net For this compound, simulations in various solvents can reveal how solvation affects its conformational equilibrium and tautomeric preferences.

For example, the keto-enol tautomerism is known to be highly sensitive to the solvent environment. nih.gov In non-polar solvents, intramolecular hydrogen bonding in the enol form is favored. In polar, protic solvents, the solvent molecules can compete for hydrogen bonding, potentially shifting the equilibrium towards the diketo form, which often has a larger dipole moment. nih.govorientjchem.org MD simulations can provide a detailed picture of the solvent shell structure around the different tautomers and help rationalize these shifts in equilibrium.

Mechanistic Insights from Computational Models

By integrating the findings from both quantum chemical calculations and molecular dynamics simulations, a comprehensive mechanistic understanding of the chemical and physical behavior of this compound can be constructed.

Computational models reveal that the molecule's reactivity is dominated by the powerful electron-withdrawing perfluoroheptanoyl group, which enhances the electrophilicity of the carbonyl centers. DFT calculations of the conformational and tautomeric equilibria show a preference for the substituent to be in an equatorial position and highlight a significant population of the enol tautomer, stabilized by internal hydrogen bonding.

Elucidation of Reaction Pathways and Transition States

Detailed theoretical and computational studies specifically elucidating the reaction pathways and transition states for this compound are not extensively available in the public domain. However, insights can be drawn from the general understanding of the synthesis and reactivity of fluorinated cyclic ketones and β-diketones.

The synthesis of compounds like this compound typically involves the Claisen condensation. This reaction proceeds by the condensation of a ketone with an ester in the presence of a base. For the synthesis of fluorinated β-diketones, this often involves a fluorinated ester and a ketone. The mechanism generally involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the departure of the alkoxy group from the ester, leading to the formation of the β-diketone.

Computational studies on similar systems, such as the fluorination of cyclic ketones, suggest that the reaction mechanisms are governed by a combination of steric and electronic effects. For instance, in electrophilic fluorination using reagents like Selectfluor®, it is proposed that an enol or enolate species of the ketone initiates the attack on the fluorinating agent. The stability of the keto-enol tautomers plays a crucial role in the reaction's feasibility and rate. For cyclic β-diketones, which readily form enols, fluorination can often occur under mild conditions.

The reaction pathways for transformations involving this compound would likely be computationally modeled to identify the transition state structures and their corresponding activation energies. These calculations would help in understanding the step-by-step mechanism, including bond-breaking and bond-forming events, and the geometry of the high-energy transition state complexes.

Understanding the Stereoelectronic Role of Fluorine in Chemical Transformations

The presence of the perfluoroheptanoyl group in this compound introduces significant stereoelectronic effects that influence its chemical reactivity and conformational preferences. The high electronegativity of fluorine atoms in the perfluoroalkyl chain creates a strong electron-withdrawing effect.

This inductive effect has several consequences:

Increased Acidity of α-Protons: The electron-withdrawing nature of the perfluoroheptanoyl group enhances the acidity of the proton at the α-carbon (the carbon between the two carbonyl groups). This facilitates the formation of the enolate ion, which is a key intermediate in many reactions of β-diketones, such as alkylation and acylation.

Influence on Tautomeric Equilibrium: The electron-withdrawing perfluoroalkyl group can influence the equilibrium between the keto and enol forms of the β-diketone. In many fluorinated β-diketones, the enol form is significantly stabilized. This stabilization arises from the formation of a strong intramolecular hydrogen bond in the cyclic enol tautomer and the electronic effects of the fluorine substituents.

Modification of Reactivity: The stereoelectronic effects of the perfluoroheptanoyl group can direct the outcome of chemical transformations. For example, in reactions involving nucleophilic attack on one of the carbonyl groups, the electron-withdrawing nature of the perfluoroalkyl chain can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.

Computational studies are essential for quantifying these stereoelectronic effects. Methods such as Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions and charge distributions within the molecule. For instance, interactions between filled bonding orbitals and empty antibonding orbitals (e.g., σ → σ* or n → σ* interactions) involving the C-F bonds can be analyzed to understand their role in stabilizing certain conformations or transition states.

Advanced Applications in Organic Synthesis and Materials Science

Reagent in Targeted Organic Synthesis

As a polyfluoroalkylated 1,3-dicarbonyl compound, 2-(Perfluoroheptanoyl)cyclohexanone is a key intermediate in the synthesis of complex fluorine-containing molecules. The presence of two carbonyl groups separated by a single carbon atom creates a reactive site that can readily participate in a variety of chemical transformations. fiveable.me The electron-withdrawing nature of the perfluoroheptyl group significantly increases the acidity of the adjacent methylene (B1212753) protons, facilitating its use as a potent nucleophile in various addition and condensation reactions. researchgate.net

Formation of Complex Fluorinated Organic Compounds

The primary utility of this compound in organic synthesis lies in its function as a precursor for constructing complex fluorinated heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and agrochemistry, and the introduction of a perfluoroalkyl chain can dramatically enhance a molecule's metabolic stability, lipophilicity, and biological activity. nih.govnih.govresearchgate.net

The 1,3-dicarbonyl system within this compound is an ideal dielectrophile for reactions with binucleophiles to form five- or six-membered rings. A prominent example is the Knorr pyrrole (B145914) synthesis and related cyclocondensation reactions. When reacted with hydrazines, this compound can readily form highly substituted and fluorinated pyrazoles. nih.govnih.gov Similarly, reactions with amidines or urea (B33335) can yield fluorinated pyrimidine (B1678525) derivatives. mdpi.comresearchgate.netnih.gov These synthetic routes are highly efficient for creating novel chemical entities where the perfluoroheptyl group is integrated into a rigid heterocyclic framework.

Table 1: Illustrative Heterocyclic Synthesis from 1,3-Dicarbonyl Precursors This table demonstrates common cyclocondensation reactions applicable to this compound for synthesizing various fluorinated heterocycles.

| Binucleophile Reagent | Resulting Heterocyclic Core | Significance of Fluorinated Product |

| Hydrazine (B178648) (H₂NNH₂) | Pyrazole | Core structure in many pharmaceuticals and agrochemicals. nih.govnih.gov |

| Substituted Hydrazines | N-Substituted Pyrazoles | Allows for fine-tuning of steric and electronic properties. |

| Amidines (RC(NH)NH₂) | Pyrimidine | Found in antiviral and anticancer drugs; key DNA/RNA base. mdpi.commdpi.com |

| Urea (H₂NCONH₂) | Pyrimidinone | Important pharmacophore with diverse biological activities. |

| Thiourea (H₂NCSNH₂) | Thiazolidinone Derivatives | Scaffold with applications in medicinal chemistry. researchgate.net |

| o-Phenylenediamine (B120857) | Benzimidazole | Structural motif in antifungal and anti-parasitic agents. researchgate.net |

Synthetic Strategies for Polyfluoroalkyl-Containing Molecules

Beyond heterocycles, this compound serves as a key component in strategies designed to introduce the perfluoroheptyl (C₇F₁₅) moiety into a wide range of organic molecules. nih.govrsc.org Its β-diketone structure allows it to participate in various carbon-carbon bond-forming reactions.

One significant strategy involves leveraging the compound's enolate form. In the presence of a base, the compound is deprotonated to form a stabilized enolate, which acts as a soft nucleophile in Michael additions. This allows for the conjugate addition of the entire (perfluoroheptanoyl)cyclohexanone fragment to α,β-unsaturated carbonyl compounds, building more complex carbon skeletons. fiveable.mequimicaorganica.org

Furthermore, the dicarbonyl unit can be chemically modified. For instance, selective reduction of one carbonyl group or its conversion into another functional group can open up pathways to a diverse array of acyclic and carbocyclic fluorinated products. These strategies are crucial for creating molecules where the unique properties of the polyfluoroalkyl chain are required for a specific application, such as in the design of specialty surfactants or functional fluids.

Specialty Chemicals and Advanced Materials Development

The incorporation of long perfluoroalkyl chains into materials is a well-established method for creating high-performance products. nih.gov this compound provides a reactive handle to chemically integrate the robust C₇F₁₅ group into larger molecular architectures, including polymers and functional coatings, leading to materials with exceptional properties.

Contribution to Functional Materials with Unique Properties

The dominant feature of the perfluoroheptyl group is its extremely low polarizability and weak intermolecular forces, which translates to low surface energy. When this compound is used as a building block or additive in material formulations, it can impart strong hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics.

Materials functionalized with this compound can be used to create:

Self-cleaning surfaces: Water and oil droplets bead up and roll off easily, carrying contaminants with them.

Anti-fouling coatings: The low surface energy prevents the adhesion of microorganisms, which is critical for marine applications and medical devices.

Stain-resistant textiles: Fabrics treated with such fluorochemicals resist staining from both water-based and oil-based substances.

The thermal and chemical stability of the carbon-fluorine bond also means that materials incorporating this moiety exhibit enhanced durability and resistance to harsh environmental conditions. mdpi.com

Role in the Production of Specialty Fluorinated Polymers and Materials

This compound can serve as a monomer or a precursor to a monomer in the synthesis of specialty fluorinated polymers. The reactive carbonyl groups can be transformed into polymerizable functionalities, such as hydroxyl or amino groups, which can then participate in polymerization reactions like polycondensation or polyurethane formation.

The resulting polymers would have the perfluoroheptyl group as a pendant side chain. This architecture is highly effective for modifying the surface properties of materials without altering the bulk characteristics of the polymer backbone.

Table 2: Potential Applications of Polymers Derived from this compound

| Polymer Type | Integration Method | Resulting Material Properties | Potential Applications |

| Fluorinated Acrylics | Conversion to an acrylate (B77674) monomer followed by free-radical polymerization. | Low refractive index, high gas permeability, low surface energy. | Optical fibers, specialty membranes, protective coatings. |

| Fluorinated Polyesters | Reduction of carbonyls to diols, followed by polycondensation with dicarboxylic acids. | Enhanced thermal stability, chemical resistance, hydrophobicity. | High-performance seals and gaskets, dielectric films. uni-konstanz.de |

| Fluorinated Polyurethanes | Conversion to fluorinated diols or diamines for reaction with diisocyanates. | Superior weatherability, abrasion resistance, low friction. | Durable coatings for aerospace and automotive industries, biomedical implants. |

The use of this compound in this manner allows for the precise engineering of advanced materials tailored for demanding applications in electronics, aerospace, and biomedicine, where performance under extreme conditions is paramount. uni-konstanz.de

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The primary route for synthesizing β-diketones like 2-(perfluoroheptanoyl)cyclohexanone is the Claisen condensation. nih.govmdpi.com This reaction typically involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of the title compound, this would involve the reaction of cyclohexanone (B45756) with an ester of perfluorooctanoic acid. Future research could focus on optimizing this synthesis. nih.govbeilstein-journals.org

A key area of investigation would be the exploration of alternative bases and reaction conditions to improve yield and purity. While traditional methods often employ sodium hydride or sodium ethoxide, newer methodologies using different bases or catalysts could offer milder and more efficient routes. researchgate.netnih.gov For instance, titanium-mediated Claisen condensations have shown compatibility with base-sensitive functional groups, which could be a promising avenue. orgsyn.org

Furthermore, developing a robust and scalable synthetic protocol is crucial for enabling broader research into the compound's properties and applications. nih.gov This would involve detailed studies to minimize side reactions, such as self-condensation of cyclohexanone, and to simplify purification procedures, potentially through methods like purification via copper chelates. nih.gov

Expanding the Scope of Chemical Transformations

The chemical reactivity of this compound is a rich area for future exploration. As a β-diketone, it exists in a tautomeric equilibrium between the diketo and enol forms. capes.gov.brresearchgate.netresearchgate.netmdpi.com The presence of the strongly electron-withdrawing perfluoroheptanoyl group is expected to significantly favor the enol form. mdpi.com Understanding and controlling this tautomerism is fundamental to predicting and harnessing its reactivity.

Future research should investigate a variety of chemical transformations, including:

Reactions with electrophiles and nucleophiles: The enolate form of the compound can react with a range of electrophiles, allowing for the introduction of new functional groups. Conversely, the carbonyl groups are susceptible to nucleophilic attack. Studying these reactions would expand the library of derivatives obtainable from this compound. researchgate.net

Heterocycle synthesis: β-Diketones are versatile precursors for the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. researchgate.net Investigating these cyclization reactions could lead to novel fluorinated heterocyclic molecules with potential applications in medicinal chemistry and materials science.

Asymmetric transformations: The development of methods for the enantioselective fluorination or other modifications of the α-position could yield chiral building blocks for the synthesis of complex molecules. chemistryviews.org

Design and Synthesis of New Coordination Complexes

β-Diketones are excellent ligands for a wide range of metal ions, forming stable chelate complexes. nih.govnih.gov The introduction of a perfluoroheptanoyl group into the ligand structure can significantly influence the properties of the resulting metal complexes, such as their volatility, solubility, and electronic characteristics. nih.govresearchgate.net

Future research in this area should focus on:

Lanthanide Complexes: Fluorinated β-diketonates are well-known for their use in creating highly luminescent lanthanide complexes. semanticscholar.orgnih.govmdpi.com Synthesizing and characterizing the lanthanide complexes of this compound could lead to new materials for applications in lighting, displays, and sensors. The long perfluoroalkyl chain may also influence the crystal packing and photophysical properties of these complexes. semanticscholar.org

Transition Metal Complexes: Coordination complexes with transition metals could exhibit interesting catalytic or magnetic properties. The steric and electronic effects of the perfluoroheptanoylcyclohexanone ligand could be fine-tuned to control the reactivity and physical properties of these complexes. nih.gov

Heterometallic Architectures: There is growing interest in constructing heterometallic complexes containing two or more different metal ions. nih.govnih.gov Using this compound as a ligand could enable the synthesis of novel bi- and polynuclear structures with unique physicochemical properties.

Advanced Computational Modeling and Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate various aspects of the molecule's behavior.

Future computational studies should include:

Tautomeric Equilibria: Detailed calculations can provide insights into the relative stabilities of the keto and enol tautomers in different solvents and in the solid state. capes.gov.brrsc.org This is crucial for understanding the compound's reactivity.

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of various chemical transformations, aiding in the design of more efficient synthetic routes and the prediction of reaction outcomes.

Properties of Metal Complexes: The geometries, electronic structures, and spectroscopic properties of coordination complexes can be predicted through computational methods. nih.gov This can guide the rational design of new complexes with desired properties for specific applications.

Integration into Emerging Technologies and Material Applications

The unique combination of a cyclic core and a long fluorinated tail suggests that this compound and its derivatives could find use in a variety of advanced materials and technologies. nih.govmdpi.com

Promising areas for future investigation include:

Liquid Crystals: Fluorinated compounds are extensively used in liquid crystal displays (LCDs) due to their unique dielectric and optical properties. researchgate.netnih.govrsc.orgresearchgate.netrsc.org The rigid cyclohexanone core combined with the flexible perfluoroheptanoyl chain could lead to the development of new liquid crystalline materials with tailored properties.

Fluorinated Surfactants and Coatings: The amphiphilic nature of this molecule, with a polar ketone head and a nonpolar fluorinated tail, suggests potential applications as a surfactant or in the formulation of hydrophobic and oleophobic coatings.

Pharmaceutical and Agrochemical Research: The incorporation of fluorine can significantly alter the biological activity of organic molecules. tandfonline.com While outside the direct scope of this chemical-focused review, the synthesis of derivatives for biological screening remains a potential long-term avenue of research. The general use of per- and polyfluoroalkyl substances (PFAS) is under increasing scrutiny, and future applications would need to consider their environmental and health impacts. mdpi.comnih.gov

Q & A

Q. What role does this compound play in designing fluorinated polymers?

- Answer : The compound serves as a monomer precursor for fluorinated polyketones. Radical polymerization with perfluoroalkyl initiators yields polymers with high thermal stability and low surface energy. Applications include hydrophobic coatings and dielectric materials. Characterization via GPC (molecular weight) and contact angle measurements (hydrophobicity) is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.